Acetic acid;3,6-dimethylhept-5-en-1-ol
Description
Structural Context and Nomenclature in Research Literature
3,6-Dimethylhept-5-en-1-yl acetate (B1210297) is systematically named according to IUPAC nomenclature, which clearly defines its molecular structure. The name indicates an eight-carbon chain (heptan-) with an acetate group attached to the first carbon (-1-yl acetate). Methyl groups are located on the third and sixth carbons (3,6-dimethyl-), and a double bond is present between the fifth and sixth carbons (-5-en-).
This compound is a structural isomer of the more widely known citronellyl acetate (3,7-dimethyloct-6-en-1-yl acetate), a significant component in the fragrance and flavor industries. The key difference lies in the positioning of the methyl groups and the double bond along the carbon chain. Such isomeric variations can lead to distinct chemical and physical properties, including aroma profiles and biological activities.
The corresponding alcohol, 3,6-dimethylhept-5-en-1-ol, is a critical precursor and a compound of interest in its own right. Research into a stereoisomer, (R)-2,6-dimethylhept-5-en-1-ol, has identified it as a sex pheromone of the acarid mite, Tyreophagus sp., highlighting the importance of this structural backbone in chemical ecology. nyxxb.cnnih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H18O | PubChem nih.gov |
| Molecular Weight | 142.24 g/mol | PubChem nih.gov |
| IUPAC Name | 3,6-dimethylhept-5-en-1-ol | PubChem nih.gov |
Historical Perspectives on Related Unsaturated Esters and Alcohols in Chemical Science
The study of unsaturated esters and alcohols is deeply rooted in the history of natural product chemistry, particularly the exploration of terpenes. The term "terpene" was first coined in the 19th century by the German chemist August Kekulé to describe hydrocarbons with the empirical formula C10H16, which were initially isolated from turpentine. nih.gov The systematic study of these compounds was pioneered by figures like Otto Wallach, who received a Nobel Prize in 1910 for his work on elucidating the structures of terpenes found in essential oils. mdpi.com
Early research in the 19th and 20th centuries focused on the isolation and identification of these compounds from botanical sources. mdpi.com Unsaturated alcohols like geraniol (B1671447) and citronellol (B86348), and their corresponding acetate esters, were identified as key components of essential oils from plants such as rose and geranium. These discoveries laid the foundation for the fragrance, flavor, and cosmetic industries.
The development of synthetic organic chemistry provided new avenues for producing these valuable compounds, moving beyond reliance on natural extraction. nih.gov Methodologies for the esterification of terpene alcohols to form acetates and other esters became a significant area of research, aiming for more efficient and cost-effective production. google.com
Scope and Significance of Research on 3,6-Dimethylhept-5-en-1-yl Acetate and its Structural Analogs
The significance of research into 3,6-dimethylhept-5-en-1-yl acetate and its analogs spans several scientific disciplines. A primary area of interest is in the field of chemical ecology, driven by the discovery that related compounds function as pheromones. For instance, (R)-2,6-dimethylhept-5-en-1-ol is a known sex pheromone in certain mite species, making its synthesis and that of its derivatives, including the acetate, relevant for developing pest management strategies. nyxxb.cnnih.gov
Furthermore, the structural similarity of 3,6-dimethylhept-5-en-1-yl acetate to well-known fragrance and flavor compounds like citronellyl acetate suggests potential applications in these industries. The specific arrangement of methyl groups and the double bond in the molecule would likely result in a unique aroma profile, making it a candidate for use in perfumes, cosmetics, and food products.
Structure
2D Structure
Properties
CAS No. |
62994-74-5 |
|---|---|
Molecular Formula |
C11H22O3 |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
acetic acid;3,6-dimethylhept-5-en-1-ol |
InChI |
InChI=1S/C9H18O.C2H4O2/c1-8(2)4-5-9(3)6-7-10;1-2(3)4/h4,9-10H,5-7H2,1-3H3;1H3,(H,3,4) |
InChI Key |
AIGFGBAGLWLCRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)CC=C(C)C.CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3,6 Dimethylhept 5 En 1 Yl Acetate and Its Precursors
Stereoselective and Regioselective Synthesis of 3,6-Dimethylhept-5-en-1-ol (Alcohol Precursor)
The controlled synthesis of 3,6-dimethylhept-5-en-1-ol requires methodologies that can precisely control both the position of the hydroxyl group (regioselectivity) and the geometry of the double bond (stereoselectivity).
Reduction-Based Strategies (e.g., Lithium Aluminum Hydride reduction of esters)
A reliable method for the synthesis of primary alcohols is the reduction of their corresponding esters. In the context of 3,6-dimethylhept-5-en-1-ol, the precursor would be an ester of 3,6-dimethylhept-5-enoic acid. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols with high efficiency.
The reaction proceeds via nucleophilic acyl substitution, where the hydride anion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxide leaving group and a second hydride attack on the intermediate aldehyde, ultimately yielding the primary alcohol after an aqueous workup. The general transformation is depicted below:
R-COOR' + LiAlH₄ → R-CH₂OH + R'-OH
While highly effective, LiAlH₄ is a non-selective reducing agent and will also reduce other functional groups such as aldehydes, ketones, carboxylic acids, and amides. Therefore, careful planning of the synthetic route is necessary to avoid unwanted side reactions.
| Parameter | Typical Conditions |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Substrate | Methyl 3,6-dimethylhept-5-enoate |
| Solvent | Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) |
| Temperature | 0 °C to room temperature |
| Workup | Sequential addition of water and aqueous base (e.g., NaOH) |
| Expected Yield | High (>90%) |
Hydroboration-Oxidation Approaches
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of a hydroxyl group to a double bond. This methodology is particularly useful for the regioselective synthesis of alcohols from alkenes. To synthesize 3,6-dimethylhept-5-en-1-ol, a suitable diene precursor such as 3,6-dimethylhepta-1,5-diene could be employed.
In the first step, borane (B79455) (BH₃), often in the form of a complex with THF (BH₃·THF), adds to the less substituted double bond of the diene. The boron atom adds to the terminal carbon, and a hydrogen atom adds to the adjacent carbon. This process is driven by both steric and electronic effects. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide (H₂O₂) in the presence of a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, yielding the desired primary alcohol with high regioselectivity.
| Parameter | Typical Conditions |
| Reagents | 1. Borane-tetrahydrofuran complex (BH₃·THF) 2. Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) |
| Substrate | 3,6-Dimethylhepta-1,5-diene |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature for hydroboration; 0 °C for oxidation |
| Selectivity | Anti-Markovnikov |
| Expected Product | 3,6-Dimethylhept-5-en-1-ol |
Organometallic Reactions for Side-Chain Introduction (e.g., Julia–Kocienski Olefination, Wittig Reactions)
The carbon skeleton of 3,6-dimethylhept-5-en-1-ol can be constructed using powerful carbon-carbon bond-forming reactions such as the Julia-Kocienski olefination and the Wittig reaction. These methods involve the reaction of a carbonyl compound with an organometallic reagent to form an alkene.
Julia-Kocienski Olefination: This reaction provides a highly stereoselective method for the synthesis of alkenes, typically with a strong preference for the (E)-isomer. nih.gov It involves the reaction of an aldehyde or ketone with a heteroaryl sulfone in the presence of a base. nih.govpreprints.org For the synthesis of a precursor to 3,6-dimethylhept-5-en-1-ol, a suitable strategy would involve the reaction of a protected 3-hydroxypropanal (B37111) with a sulfone containing the isohexylidene fragment.
Wittig Reaction: The Wittig reaction is a widely used method for alkene synthesis from the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. organic-chemistry.org A plausible Wittig approach to a precursor of 3,6-dimethylhept-5-en-1-ol would involve the reaction of a protected 3-hydroxypropanal with an isohexylidene triphenylphosphorane.
| Reaction | Reactant 1 | Reactant 2 | Key Reagents | Typical Product Stereochemistry |
| Julia-Kocienski Olefination | Protected 3-hydroxypropanal | Heteroaryl sulfone of isohexane | Base (e.g., KHMDS) | (E)-alkene nih.gov |
| Wittig Reaction | Protected 3-hydroxypropanal | Isohexylidene triphenylphosphorane | Base (e.g., n-BuLi) | Mixture of (E) and (Z)-alkenes (tunable) |
Esterification Protocols for 3,6-Dimethylhept-5-en-1-yl Acetate (B1210297)
Once 3,6-dimethylhept-5-en-1-ol has been synthesized, the final step is its conversion to the corresponding acetate ester.
Conventional Esterification Methods (e.g., Acetic Anhydride (B1165640)/Pyridine (B92270), Acetyl Chloride)
Classical methods for the esterification of alcohols remain widely used due to their reliability and high yields. The reaction of 3,6-dimethylhept-5-en-1-ol with acetic anhydride in the presence of a base like pyridine is a common and effective method for its acetylation. nih.gov Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct. researchgate.net Alternatively, acetyl chloride can be used as the acylating agent, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. These reactions are typically high-yielding and proceed under mild conditions.
| Method | Acylating Agent | Base/Catalyst | Solvent | Typical Temperature |
| Acetic Anhydride | Acetic Anhydride | Pyridine | Pyridine or CH₂Cl₂ | 0 °C to room temperature nih.gov |
| Acetyl Chloride | Acetyl Chloride | Triethylamine or Pyridine | Dichloromethane (CH₂Cl₂) | 0 °C to room temperature |
Catalytic Esterification Research (e.g., Heterogeneous Catalysis)
In the pursuit of more sustainable and environmentally friendly chemical processes, research into catalytic esterification methods has gained significant attention. Heterogeneous catalysts offer several advantages over traditional homogeneous systems, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions.
For the esterification of primary alcohols like 3,6-dimethylhept-5-en-1-ol, various solid acid catalysts have been investigated. These can include zeolites, ion-exchange resins, and metal oxides. While specific research on the heterogeneous catalytic esterification of this particular alcohol is not extensively documented, the principles are broadly applicable. The reaction typically involves heating the alcohol with acetic acid in the presence of the solid catalyst. The development of highly active and selective heterogeneous catalysts for the esterification of fine chemicals is an ongoing area of research.
| Catalyst Type | Examples | Advantages | General Conditions |
| Solid Acids | Zeolites (e.g., H-ZSM-5), Sulfated Zirconia, Amberlyst-15 | Recyclable, reduced waste, often milder conditions | Heating with carboxylic acid, often with removal of water |
Synthesis of Key Intermediates and Related Carbon Skeletons
The construction of the specific carbon framework of 3,6-dimethylhept-5-en-1-ol and its subsequent ester, 3,6-dimethylhept-5-en-1-yl acetate, relies on the strategic formation of key intermediates. Advanced synthetic methodologies provide efficient pathways to assemble these structures, often beginning with simpler, readily available aldehyde precursors. These methods focus on creating the characteristic branched and unsaturated nature of the target molecule's carbon skeleton.
Darzens Reaction and Variants for Aldehyde Precursors
The Darzens reaction, or glycidic ester condensation, is a classic yet powerful method for carbon-carbon bond formation that can be employed to synthesize aldehyde precursors. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with an α-haloester in the presence of a base to yield an α,β-epoxy ester, also known as a "glycidic ester". wikipedia.orgorganic-chemistry.org
The mechanism initiates with the deprotonation of the α-haloester to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the halide to form the characteristic epoxide ring. wikipedia.orgorganic-chemistry.org
A key feature of the Darzens reaction in the context of precursor synthesis is the subsequent transformation of the glycidic ester. Hydrolysis of the ester group, followed by decarboxylation, triggers a rearrangement of the epoxide to furnish a new aldehyde or ketone with an extended carbon chain. wikipedia.org This homologation process makes it a valuable tool for elaborating simpler aldehydes into more complex structures required for the synthesis of the 3,6-dimethylhept-5-en-1-ol skeleton. For instance, a suitably chosen aldehyde could be reacted with an α-haloester like ethyl chloroacetate (B1199739) to build a larger aldehyde intermediate. Modern variations of this reaction have demonstrated enhanced efficiency and stereoselectivity, with some protocols successfully using aqueous media, which aligns with the principles of green chemistry. researchgate.net
Carbonyl-Olefin Metathesis Approaches
Carbonyl-olefin metathesis has emerged as a potent strategy for the formation of new carbon-carbon double bonds, offering a direct route to complex alkenes from simpler carbonyl and olefin feedstocks. mdpi.comwikipedia.org This transformation formally redistributes the fragments of a carbonyl and an alkene, creating a new olefinic product and a new carbonyl byproduct. nih.gov This methodology is particularly relevant for constructing the unsaturated backbone of precursors to 3,6-dimethylhept-5-en-1-yl acetate, a compound class often found in fragrance synthesis. nih.gov
Several distinct strategies have been developed to achieve carbonyl-olefin metathesis:
Photochemical [2+2] Cycloaddition: This stepwise approach, known as the Paternò-Büchi reaction, involves the photochemical [2+2] cycloaddition of a carbonyl and an olefin to form an oxetane (B1205548) intermediate. This intermediate can then be fragmented under thermal or acidic conditions to yield the final metathesis products. wikipedia.orgnih.gov
Metal-Mediated Metathesis: This approach utilizes metal alkylidene complexes, such as those based on molybdenum (Schrock catalysts) or ruthenium (Grubbs catalysts). The reaction can proceed via two main pathways: initial olefination of the carbonyl followed by olefin metathesis, or initial olefin metathesis followed by carbonyl olefination (a Wittig-type reaction). mdpi.comnih.gov
These approaches provide a versatile toolkit for assembling the carbon skeleton of terpene-like alcohols and esters.
Formation of Branched Unsaturated Alcohols from Aldehydes (e.g., via Zinc-mediated reactions)
Zinc-mediated reactions offer a highly effective and direct method for synthesizing branched, unsaturated alcohols from aldehyde precursors. The Barbier-type reaction, in particular, is well-suited for this purpose. A notable synthesis of 2,6-dimethylhepta-1,5-dien-3-ol, the direct alcohol precursor to the target acetate, utilizes this approach.
In this synthesis, 2-methylpropenal is reacted with 1-chloro-3-methylbut-2-ene in the presence of zinc powder. The reaction is typically carried out in an aqueous solution of a salt like ammonium (B1175870) chloride, which facilitates the process. The zinc metal inserts into the carbon-chlorine bond of the allylic halide, creating an organozinc intermediate in situ, which then adds to the carbonyl group of the aldehyde. This one-pot process is advantageous as it avoids the separate preparation of a sensitive organometallic reagent. The reported yield for this specific transformation is high, reaching 80%, demonstrating its efficiency.
The versatility of zinc in carbonyl chemistry is further highlighted by its use in the chemoselective reduction of α,β-unsaturated aldehydes and ketones to the corresponding allylic alcohols. nih.gov This selectivity is crucial for preserving the double bond integrity required for the final structure. Zinc-based methods represent a robust and scalable strategy for constructing key alcohol intermediates in the synthesis of complex organic molecules. organic-chemistry.orgorganic-chemistry.org
Modern Synthetic Techniques in Chemical Research
The synthesis of fine chemicals like 3,6-dimethylhept-5-en-1-yl acetate benefits significantly from the adoption of modern techniques that enhance efficiency, sustainability, and control over reaction outcomes. These methods often lead to higher yields, shorter reaction times, and purer products compared to conventional approaches.
Microwave-Assisted Organic Synthesis (MAOS) Applications
Microwave-Assisted Organic Synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions, including the esterification required to convert 3,6-dimethylhept-5-en-1-ol to its acetate. anveshanaindia.comresearchgate.net Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and efficiently by directly interacting with polar molecules. chemicaljournals.com This interaction, primarily through dipolar polarization, leads to rapid and uniform heating, often resulting in a dramatic reduction in reaction times from hours to minutes. chemicaljournals.comresearchgate.net
The application of MAOS to Fischer esterification offers several advantages:
Increased Reaction Rates: The high temperatures reached quickly can increase reaction rates by orders of magnitude. researchgate.net
Higher Yields: Reduced reaction times minimize the formation of byproducts from side reactions. chemicaljournals.comacs.org
Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods. researchgate.net
Greener Synthesis: The efficiency of MAOS can lead to decreased solvent use and waste generation. acs.org
A typical MAOS procedure for synthesizing 3,6-dimethylhept-5-en-1-yl acetate would involve mixing the alcohol with acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid) in a sealed microwave reaction vessel and irradiating for a few minutes at a set temperature, such as 120 °C. acs.org
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) | Reference |
|---|---|---|---|
| Reaction Time | Hours to Days | Minutes to Seconds | chemicaljournals.com |
| Energy Input | High (inefficient heat transfer) | Low (direct, efficient heating) | researchgate.net |
| Product Yield | Variable, often moderate | Generally higher | anveshanaindia.comchemicaljournals.com |
| Side Reactions | More prevalent due to long heating times | Minimized due to short reaction times | chemicaljournals.com |
| Heating Mechanism | Conduction/Convection (surface heating) | Direct dielectric heating (volumetric) | researchgate.net |
Organocatalytic Strategies for Functionalization
Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthesis, offering a powerful alternative to traditional metal-based catalysts. This approach is highly relevant for the functionalization of precursors to 3,6-dimethylhept-5-en-1-yl acetate, particularly for reactions involving the molecule's alkene and alcohol moieties. Organocatalysis avoids the cost and potential toxicity associated with heavy metals.
Recent advancements have demonstrated the power of organocatalysis in various transformations:
Alkene Difunctionalization: The double bond in an alkene precursor can be functionalized using organo-redox catalysts. For example, a triarylamine catalyst can mediate the oxidative difunctionalization of a styrene (B11656) derivative, allowing for the concurrent addition of a radical and a nucleophile like acetic acid across the double bond. rsc.org This strategy enables the rapid construction of molecular complexity from simple olefins.
C-H Functionalization: Direct C-H functionalization is an atom-economical approach to forming new bonds. Catalytic methods have been developed for the alkylation of alkenes with alcohols, forming a C-C bond by activating a vinylic C-H bond. nih.gov This avoids the need for pre-functionalized starting materials.
Asymmetric Catalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs), can induce enantioselectivity in reactions. These catalysts have been used effectively in conjugate additions involving propargylic alcohols, enabling the remote stereocontrolled construction of chiral centers. doi.org While the target molecule itself is often used as a racemic mixture, such strategies would be crucial for synthesizing specific, biologically active stereoisomers.
These organocatalytic methods represent the cutting edge of synthetic chemistry, providing mild, selective, and sustainable routes for the functionalization of organic molecules.
Chemical Reactivity and Transformation Pathways
Olefin Functionalization Reactions
The electron-rich trisubstituted double bond between C5 and C6 is the primary site for electrophilic addition and oxidation reactions.
The double bond of 3,6-dimethylhept-5-en-1-yl acetate (B1210297) is susceptible to epoxidation, a reaction that converts the alkene into an epoxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the double bond. For 3,6-dimethylhept-5-en-1-yl acetate, this would yield 5,6-epoxy-3,6-dimethylheptan-1-yl acetate. The presence of the acetate group is not expected to interfere with this reaction. Similar epoxidation reactions are well-documented for other unsaturated molecules containing acetate esters, such as steroidal compounds, where isolated double bonds are readily converted to epoxides in high yield. researchgate.netresearchgate.net
Allylic oxidation introduces a functional group at a carbon atom adjacent to the double bond. For 3,6-dimethylhept-5-en-1-yl acetate, the potential allylic positions are the C4 methylene (B1212753) and the C7 methine. Reagents such as selenium dioxide (SeO₂) are commonly employed for this purpose. The regioselectivity of SeO₂ oxidation typically follows the order CH > CH₂ > CH₃ and favors the more substituted end of the alkene. researchgate.net Therefore, oxidation is expected to preferentially occur at the C7 position, potentially yielding 3,6-dimethylhepta-5,7-dien-1-yl acetate after dehydration of an intermediate alcohol, or at the C4 position to introduce a ketone or hydroxyl group. The choice of oxidant and reaction conditions can influence the product distribution. researchgate.net Protecting the hydroxyl group as an acetate is often a necessary step in these syntheses to prevent its oxidation.
The carbon-carbon double bond can be selectively reduced through catalytic hydrogenation without affecting the acetate group under standard conditions. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction saturates the double bond to produce the corresponding saturated ester, 3,6-dimethylheptan-1-yl acetate. This transformation is generally efficient and high-yielding for isolated alkenes. While the catalytic hydrogenation of this specific acetate is not widely reported, the selective reduction of the C=C bond in the presence of an aldehyde in the structurally similar citronellal (B1669106) is a well-established industrial process. researchgate.netgoogle.comsci-hub.ru Significantly harsher conditions, such as high pressure and temperature, would be required to reduce the ester functionality. youtube.com
Acid-Catalyzed Rearrangement Mechanisms
In the presence of a strong acid, the double bond of 3,6-dimethylhept-5-en-1-yl acetate can be protonated, leading to the formation of a tertiary carbocation at the C6 position. This reactive intermediate can undergo several transformations, including cyclization or rearrangement. Analogous to acid-catalyzed reactions of citronellol (B86348) and its derivatives, intramolecular cyclization is a prominent pathway. iscre28.org The carbocation at C6 can be attacked by the carbonyl oxygen of the distant acetate group, leading to the formation of a cyclic oxonium ion. Subsequent hydrolysis or rearrangement could yield various cyclic ethers or alcohols, such as derivatives of tetrahydropyran. Studies on the related β-citronellyl acetate have noted the formation of by-products like its α-isomer and dicitronellyl ether under acidic conditions, highlighting the propensity for such rearrangements. iscre28.org
Nucleophilic Substitution Reactions of Derived Intermediates (e.g., Tosylates)
The primary alcohol, 3,6-dimethylhept-5-en-1-ol, can be converted into a derivative with a good leaving group, facilitating nucleophilic substitution reactions. A common strategy is the conversion of the alcohol to a tosylate ester by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270). pearson.com This process converts the poor leaving group (-OH) into an excellent leaving group, the tosylate anion (-OTs), with retention of configuration at the carbon center. libretexts.org
The resulting intermediate, 3,6-dimethylhept-5-en-1-yl tosylate, is a prime substrate for Sₙ2 reactions. A wide range of nucleophiles can then be used to displace the tosylate group and form new carbon-nucleophile bonds. nih.gov
| Nucleophile (Nu⁻) | Reagent Example | Product |
|---|---|---|
| Azide (N₃⁻) | Sodium Azide (NaN₃) | 1-azido-3,6-dimethylhept-5-ene |
| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4,7-dimethyloct-6-enenitrile |
| Bromide (Br⁻) | Lithium Bromide (LiBr) | 1-bromo-3,6-dimethylhept-5-ene |
| Iodide (I⁻) | Sodium Iodide (NaI) | 1-iodo-3,6-dimethylhept-5-ene |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | 3,6-dimethyl-1-(methylthio)hept-5-ene |
Enzymatic and Biocatalytic Transformations (e.g., Baeyer-Villiger Monooxygenases)
Enzymatic transformations offer a green and highly selective alternative to traditional chemical methods. While Baeyer-Villiger monooxygenases act on ketones rather than esters, the acetate ester functionality of 3,6-dimethylhept-5-en-1-yl acetate makes it an ideal substrate for lipase-catalyzed reactions. Lipases are enzymes that catalyze the hydrolysis and synthesis of esters (esterification, transesterification).
The enzymatic synthesis of the analogous citronellyl acetate is extensively studied and demonstrates the feasibility of these transformations. researchgate.netscielo.br These reactions are reversible, meaning lipases can also catalyze the hydrolysis of 3,6-dimethylhept-5-en-1-yl acetate back to the parent alcohol and acetic acid in an aqueous environment. In a non-aqueous solvent, a lipase (B570770) could catalyze the transesterification of the acetate with another alcohol, or the alcoholysis of a different ester using 3,6-dimethylhept-5-en-1-ol. Numerous lipases, such as those from Mucor miehei or Pseudomonas fluorescens, are effective biocatalysts for these reactions, which can be performed in organic solvents like hexane (B92381) or in ionic liquids to achieve high conversion rates. scielo.brbibliotekanauki.plnih.gov
| Reaction Type | Biocatalyst (Example) | Reactants | Products | Solvent (Example) |
|---|---|---|---|---|
| Hydrolysis | Lipase from Mucor miehei | 3,6-dimethylhept-5-en-1-yl acetate, Water | 3,6-dimethylhept-5-en-1-ol, Acetic Acid | Aqueous Buffer |
| Transesterification (Alcoholysis) | Lipase from Pseudomonas fluorescens | 3,6-dimethylhept-5-en-1-yl acetate, Butanol | 3,6-dimethylhept-5-en-1-ol, Butyl acetate | Hexane |
| Esterification (Synthesis) | Lipase (Immobilized) | 3,6-dimethylhept-5-en-1-ol, Acetic Acid | 3,6-dimethylhept-5-en-1-yl acetate, Water | Heptane |
Advanced Analytical and Spectroscopic Characterization in Academic Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Acetic acid;3,6-dimethylhept-5-en-1-ol, providing detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR spectra are instrumental in identifying the different types of protons and their neighboring environments. Key characteristic signals for the acetate (B1210297) moiety are typically observed as a singlet around 2.05 ppm, corresponding to the methyl protons of the acetyl group. The protons on the carbon adjacent to the oxygen (CH₂-O) usually appear as a triplet between 4.05 and 4.15 ppm. The vinylic proton on the double bond is often seen as a doublet of doublets around 5.10 ppm. Other signals for the methyl and methylene (B1212753) groups fall in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbon of the ester group is a key identifier, typically resonating around 171.0 ppm. The carbon atom bonded to the ester oxygen (CH₂-O) shows a signal in the range of 60.0 to 65.0 ppm. The olefinic carbons of the double bond are observed between 124.0 and 132.0 ppm. The remaining aliphatic carbons appear at higher field strengths.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃-C=O | ~2.05 (s) | ~21.0 |
| C=O | - | ~171.0 |
| CH₂-O | ~4.10 (t) | ~62.0 |
| CH₂-CH₂-O | ~1.65 (m) | ~35.0 |
| CH(CH₃) | ~1.80 (m) | ~30.0 |
| C=CH | ~5.10 (dd) | ~124.5 |
| C(CH₃)=CH | - | ~131.5 |
| CH(CH₃)₂ | ~2.30 (m) | ~31.0 |
| CH(CH₃)₂ | ~0.95 (d) | ~22.5 |
| CH₃-C= | ~1.60 (s) | ~17.5 |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard. The multiplicity of ¹H NMR signals is indicated as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and m (multiplet).
Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is commonly employed for the analysis of this volatile ester. In electron ionization (EI) mode, the molecular ion peak (M⁺) may be observed, but it is often weak or absent. A characteristic fragmentation pattern is typically seen, with a prominent peak corresponding to the loss of acetic acid (M-60), which is a common fragmentation pathway for acetate esters. Other significant fragments may arise from cleavage at various points along the alkyl chain.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments. This is crucial for distinguishing between compounds with the same nominal mass but different atomic compositions.
Electrospray Ionization (ESI-MS) can also be used, often in conjunction with liquid chromatography, particularly for the analysis of mixtures or for softer ionization to preserve the molecular ion.
Chromatographic Separations (GC, HPLC, Column Chromatography)
Chromatographic techniques are essential for the isolation and purification of this compound from reaction mixtures or natural extracts, and for assessing its purity.
Gas Chromatography (GC) is well-suited for the separation of this compound due to its volatility. The choice of the stationary phase is critical for achieving good resolution. Non-polar columns, such as those with a dimethylpolysiloxane phase, or columns of medium polarity are often used. The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC) can also be utilized, typically in normal-phase mode with a silica (B1680970) gel column and a non-polar mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate) for purification purposes.
Column Chromatography is a fundamental technique for the preparative-scale purification of this compound. Silica gel is the most common stationary phase, and the eluent system is selected to provide optimal separation from byproducts and starting materials.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds.
The most prominent feature in the IR spectrum is the strong absorption band due to the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1735-1750 cm⁻¹. Another key indicator is the C-O stretching vibration of the ester linkage, which gives rise to one or two bands in the 1000-1300 cm⁻¹ range. The presence of a carbon-carbon double bond (C=C) is indicated by a stretching vibration band around 1665-1675 cm⁻¹, which may be weak. The C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1000 - 1300 | Medium to Strong |
| C=C (Alkene) | Stretch | 1665 - 1675 | Weak to Medium |
| C-H (Alkyl) | Stretch | 2850 - 3000 | Medium to Strong |
Stereochemical Analysis and Enantiomeric Purity Determination (e.g., Chiral HPLC)
The presence of a stereocenter in the this compound molecule means that it can exist as different stereoisomers. The analysis and separation of these stereoisomers are crucial, particularly in fields such as flavor and fragrance chemistry, where different enantiomers can have distinct biological activities and sensory properties.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of the enantiomers of this compound. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomeric peaks. By comparing the peak areas in the chromatogram, the enantiomeric excess (ee) or enantiomeric ratio of a sample can be accurately determined.
In some cases, derivatization of the corresponding alcohol (3,6-dimethylhept-5-en-1-ol) with a chiral resolving agent may be performed prior to chromatographic analysis to facilitate the separation of the resulting diastereomers.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a robust framework for investigating the electronic properties of molecules. Through DFT calculations, it is possible to determine the electron density distribution and, from this, derive a wealth of information about a molecule's stability, reactivity, and spectroscopic characteristics. For acetic acid;3,6-dimethylhept-5-en-1-ol, DFT calculations can be employed to optimize its three-dimensional structure and to analyze its electronic landscape in detail.
Frontier Molecular Orbital (FMO) theory is a key concept within DFT that focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comwikipedia.org These two orbitals are crucial in determining the chemical reactivity of a substance. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
For this compound, the FMO analysis would reveal the distribution of these frontier orbitals across the molecule. The HOMO is expected to be localized around the oxygen atoms of the ester group and the carbon-carbon double bond, as these are the regions with higher electron density. Conversely, the LUMO is likely to be centered on the carbonyl carbon of the ester group, which is electron-deficient and thus susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.
Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound This table presents expected values based on typical DFT calculations for similar terpenoid esters.
| Parameter | Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 1.2 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 7.7 | A measure of chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution within a molecule. researchgate.netscispace.com The MEP map is color-coded to represent different regions of electrostatic potential on the molecule's surface. researchgate.net Regions of negative potential, typically colored in shades of red and yellow, indicate areas that are rich in electrons and are prone to electrophilic attack. researchgate.net Conversely, regions of positive potential, shown in shades of blue, are electron-deficient and represent sites for nucleophilic attack. researchgate.net
In the case of this compound, the MEP map would highlight the electronegative oxygen atoms of the carbonyl and ester groups as regions of high electron density (red/yellow). The hydrogen atoms and the carbonyl carbon, being electron-poor, would be depicted as regions of positive potential (blue). This visual representation of the charge distribution is instrumental in predicting how the molecule will interact with other chemical species, such as reactants, solvents, or biological receptors. ekb.eg
Molecular Dynamics (MD) Simulations
While DFT provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can be used to explore its conformational flexibility, interactions with solvent molecules, and its behavior in different environments, such as in a biological membrane or at an interface.
These simulations can reveal the preferred conformations of the molecule and the energy barriers between them. By analyzing the trajectories of the atoms over time, it is possible to calculate various properties, such as diffusion coefficients, radial distribution functions, and interaction energies. This information is crucial for understanding the macroscopic properties of the substance and its behavior in complex systems.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful approach to unraveling the intricate details of chemical reaction mechanisms. For the formation of this compound through the esterification of acetic acid and 3,6-dimethylhept-5-en-1-ol, computational methods can be used to map out the entire reaction pathway. This involves identifying the transition states, intermediates, and the corresponding activation energies.
By calculating the potential energy surface of the reaction, chemists can determine the most favorable reaction mechanism, whether it proceeds through a direct esterification or involves a catalytic cycle. These computational studies can also shed light on the role of catalysts, solvents, and reaction conditions in influencing the reaction rate and selectivity. The insights gained from such modeling are invaluable for optimizing synthetic routes and for designing more efficient chemical processes.
Biosynthetic Pathways and Natural Occurrence in Research
Enzymatic Pathways Leading to Related Esters (e.g., via Flavin-containing Monooxygenases)
The formation of esters from alcohols in biological systems is a well-established enzymatic process. While direct evidence for the specific enzyme that catalyzes the esterification of 3,6-dimethylhept-5-en-1-ol with acetic acid is not presently available, the broader class of enzymes known as Flavin-containing Monooxygenases (FMOs) and specifically Baeyer-Villiger monooxygenases (BVMOs), are known to be involved in oxidation reactions that can lead to ester formation.
BVMOs catalyze the Baeyer-Villiger oxidation, a reaction that converts ketones into esters by inserting an oxygen atom adjacent to the carbonyl group. This process is crucial in the biosynthesis of various natural products. Although this reaction describes the formation of an ester from a ketone rather than an alcohol, it highlights a key enzymatic mechanism for ester synthesis in nature. It is plausible that other enzymatic systems, potentially involving acyltransferases, are responsible for the direct esterification of 3,6-dimethylhept-5-en-1-ol.
FMOs are a diverse family of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor to catalyze the monooxygenation of a wide range of substrates. Their role in the metabolism of xenobiotics is well-documented, but their involvement in the biosynthesis of secondary metabolites like terpenoid esters is an area of ongoing investigation. The high regio- and stereoselectivity of these enzymes make them prime candidates for the specific synthesis of complex natural products.
| Enzyme Class | Catalytic Function | Potential Relevance to Acetic acid; 3,6-dimethylhept-5-en-1-ol |
| Flavin-containing Monooxygenases (FMOs) | Catalyze monooxygenation of various substrates. | May be involved in precursor modification or related oxidative pathways. |
| Baeyer-Villiger monooxygenases (BVMOs) | Convert ketones to esters via Baeyer-Villiger oxidation. | Illustrates a known enzymatic route for ester synthesis in biological systems. |
| Acyltransferases | Transfer acyl groups (like acetyl) to a substrate. | A likely candidate for the direct esterification of 3,6-dimethylhept-5-en-1-ol. |
Precursor Identification and Metabolic Intermediates (e.g., from Citral)
The alcohol moiety of the target ester, 3,6-dimethylhept-5-en-1-ol, is an irregular monoterpenoid. The biosynthesis of terpenoids generally proceeds via the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway, which produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
While the chemical synthesis of related compounds, such as 2,6-dimethyl-5-heptenal, has been achieved from citral (B94496) ((E/Z)-3,7-dimethylocta-2,6-dienal) through a Baeyer-Villiger reaction, the direct role of citral as a biosynthetic precursor to 3,6-dimethylhept-5-en-1-ol in living organisms has not been definitively established. Citral is a common regular monoterpenoid, and its conversion to an irregular structure like 3,6-dimethylhept-5-en-1-ol would require significant enzymatic rearrangement.
The biosynthesis of irregular monoterpenes is less understood than that of their regular counterparts. It is hypothesized that they may arise from non-canonical cyclizations or rearrangements of standard terpenoid precursors. Identifying the specific intermediates in the metabolic pathway leading to 3,6-dimethylhept-5-en-1-ol will require further investigation using techniques such as isotopic labeling and metabolomic analysis.
Occurrence in Biological Systems and Metabolome Research
The natural occurrence of Acetic acid; 3,6-dimethylhept-5-en-1-ol in specific biological systems is not well-documented in the current scientific literature. Metabolomic studies, which aim to comprehensively identify and quantify all small molecules within a biological sample, have become a powerful tool for discovering novel natural products. However, to date, published metabolomic datasets have not specifically reported the presence of this compound.
The alcohol precursor, 3,6-dimethylhept-5-en-1-ol, and structurally similar compounds are known to be present in some plants and insects, where they can function as pheromones or defense compounds. The investigation into the volatile organic compounds (VOCs) of various plant species and the chemical ecology of insects are promising areas where Acetic acid; 3,6-dimethylhept-5-en-1-ol might be identified in the future. The lack of current data highlights a gap in our understanding of terpenoid diversity and distribution in nature.
An exploration of "Acetic acid; 3,6-dimethylhept-5-en-1-ol" and its broader chemical context reveals a fascinating landscape of derivatives, structural modifications, and their applications, particularly in the realm of chemical ecology. This article delves into the structure-activity relationships of this compound and its relatives, examining how subtle changes in molecular architecture can lead to significant shifts in chemical properties and biological functions.
Derivatives and Structure Activity Relationship Sar Studies
The study of derivatives and structure-activity relationships (SAR) is crucial for understanding how the structure of a chemical compound influences its effects. For molecules related to 3,6-dimethylhept-5-en-1-ol, this involves examining various isomers and more complex structures that incorporate the core dimethylheptenyl framework.
Advanced Applications and Industrial Research Perspectives Chemical Focus
Use as Building Blocks in Complex Organic Synthesis
The alcohol precursor, 3,6-dimethylhept-5-en-1-ol, and its resulting acetate (B1210297) ester serve as crucial components in the stereoselective synthesis of complex, biologically active molecules, particularly insect pheromones. The precise stereochemistry of these compounds is often vital for their biological function, making their synthesis a challenge in organic chemistry.
The (R)-enantiomer of 2,6-dimethylhept-5-en-1-ol has been identified as the primary component of the sex pheromone for acarid mites of the Tyreophagus species, which are significant pests of crops and stored grains. nyxxb.cn Consequently, the asymmetric synthesis of this specific chiral alcohol is a key objective, establishing it as an essential building block for producing the active pheromone. nyxxb.cn One documented approach involves a multi-step reaction sequence that utilizes an Evans chiral auxiliary to construct the critical chiral tertiary carbon center, demonstrating the compound's role in advanced organic synthesis. nyxxb.cn
Similarly, structurally related terpene alcohols and their acetates are recognized as versatile chiral building blocks. mdpi.com Lipase-mediated kinetic resolution is a powerful technique used to separate racemic mixtures of these alcohols. This enzymatic process selectively acetylates one enantiomer, allowing for the isolation of the other in high enantiomeric purity. mdpi.com These enantiopure alcohols are then utilized as precursors in the synthesis of other complex terpenoids and natural products. mdpi.com For instance, the enantiomeric forms of tetrahydropyranyl alcohol have been used to synthesize both terpenes and sesquiterpenes. mdpi.com This highlights a broader strategy where terpene alcohols, including 3,6-dimethylhept-5-en-1-ol, and their acetate derivatives are fundamental starting materials for creating more complex molecular architectures.
Research in Specialty Chemical Production (e.g., Precursors for Fragrances, Flavors)
The primary application of 3,6-dimethylhept-5-en-1-yl acetate in specialty chemical production is as a semiochemical, specifically an insect sex pheromone. Pheromones are highly specific chemical signals used for communication between members of the same species and are employed in agriculture for pest management strategies like mating disruption and mass trapping. asianpubs.orggoogle.com These methods offer an eco-friendly alternative to broad-spectrum pesticides. asianpubs.orgnih.gov
Extensive research has been dedicated to the industrial and economical production of 2,6-dimethyl-1,5-heptadien-3-yl acetate, a structurally similar compound that is the sex pheromone component of the Comstock mealybug (Pseudococcus comstocki), a major pest for fruit trees. google.com The development of efficient synthetic routes is crucial for the commercial viability of using this pheromone in crop protection. google.com These syntheses focus on producing the acetate ester as the final active product, underscoring its importance as a specialty chemical.
While the most documented application is in pest control, related terpene acetates are widely used in the fragrance industry. For example, 3,7-dimethyl-1,6-nonadien-3-yl acetate (ethyl linalyl acetate) is valued for its fresh, floral, and bergamot-like scent profile, adding elegance to floral fragrance compositions. fragranceconservatory.com The table below summarizes the roles of the target compound and its structural analogs as specialty chemicals.
| Compound Name | Application Area | Specific Use |
| (R)-2,6-dimethylhept-5-en-1-ol | Agriculture (Pest Control) | Sex pheromone of the acarid mite Tyreophagus sp. nyxxb.cn |
| 2,6-dimethyl-1,5-heptadien-3-yl acetate | Agriculture (Pest Control) | Sex pheromone of the Comstock mealybug. google.com |
| 3,7-dimethyl-1,6-nonadien-3-yl acetate | Fragrance Industry | Perfume ingredient with fresh, floral, bergamot notes. fragranceconservatory.com |
| 2,6-dimethyl-5-heptenal (Melonal) | Fragrance Industry | Perfume ingredient with a melon-like fragrance. google.comgoogle.com |
Green Chemistry Principles in the Production of Related Compounds
The production of terpene esters, including 3,6-dimethylhept-5-en-1-yl acetate, has become a focal point for the application of green chemistry principles, aiming to reduce environmental impact and improve sustainability. asianpubs.orgnih.gov Traditional esterification methods often rely on corrosive acid catalysts and harsh reaction conditions. Modern research emphasizes cleaner, more efficient alternatives, particularly biocatalysis. researchgate.net
Enzymatic synthesis using lipases has emerged as a leading green methodology for producing flavor and fragrance esters. researchgate.netresearchgate.net Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), can catalyze esterification and transesterification reactions with high selectivity under mild conditions. researchgate.netresearchgate.net This approach offers several advantages:
High Selectivity: Enzymes can exhibit both chemo- and regioselectivity, reducing the formation of byproducts. mdpi.com
Mild Conditions: Reactions are typically run at moderate temperatures and atmospheric pressure, lowering energy consumption.
Environmental Benignity: Biocatalysis avoids the use of hazardous acids or bases. researchgate.net
"Natural" Labeling: Products synthesized enzymatically may be labeled as "natural," which increases their market value in the food and cosmetic industries.
The table below details research findings on the enzymatic synthesis of various terpene acetates, which is a key green chemistry approach applicable to the target compound.
| Enzyme | Terpene Alcohol | Acyl Donor | Key Findings |
| Immobilized Pseudomonas sp. lipase (B570770) | Geraniol (B1671447) | Acetic Anhydride (B1165640) | Successful synthesis of geranyl acetate. researchgate.net |
| Novozym 435 (Candida antarctica lipase B) | Phenethyl alcohol | Acetic Anhydride / Vinyl Acetate | Achieved >99% and >98% conversion, respectively. The enzyme was reusable for 20 cycles with minimal loss of activity. researchgate.net |
| Novozym 435 (Candida antarctica lipase B) | Geraniol, Citronellol (B86348) | Oleic Acid | Achieved up to 98% conversion in green solvents like hexane (B92381). researchgate.net |
| Lipase AK & Novozym 435 | Racemic tetrahydropyranyl alcohol | Vinyl acetate | Used for kinetic resolution to produce enantiopure alcohols as chiral building blocks. mdpi.com |
Emerging Research Directions and Future Outlook
Exploration of Novel Synthetic Routes and Catalytic Systems
The development of innovative synthetic pathways and advanced catalytic systems is a primary focus for improving the production of esters. Research is moving towards greener and more efficient enzymatic and chemo-catalytic methods.
Key Research Thrusts:
Enzymatic Catalysis: There is a significant trend towards using enzymes like lipases and esterases for ester synthesis due to their high selectivity and mild reaction conditions. The computational design of enzymes from scratch is a promising area, aiming to create novel biocatalysts with desired functions for industrial applications. mdpi.com This could lead to the development of specific enzymes for the efficient synthesis of Acetic acid;3,6-dimethylhept-5-en-1-ol.
De Novo Enzyme Design: Computational strategies are being employed to design new enzymes, or "theozymes," from basic principles. mdpi.com This "inside-out" approach, which combines quantum mechanics and molecular mechanics calculations, can create artificial enzymes with tailored activities, such as the hydrolysis or synthesis of specific esters. mdpi.comacs.org
Advanced Chemical Catalysis: Alongside biocatalysis, research into novel chemical catalysts continues. The focus is on developing catalysts that are more active, selective, and reusable, minimizing waste and energy consumption. For instance, computational studies are being used to understand and predict the kinetics of reactions like the aza-Michael addition, which is relevant to the synthesis of complex ester-containing polymers. researchgate.net
Advanced Spectroscopic and Imaging Techniques for In-situ Monitoring of Reactions
Real-time monitoring of chemical reactions is crucial for process optimization, quality control, and safety. Advanced spectroscopic techniques are becoming indispensable tools for in-situ analysis of esterification and other relevant reactions.
Prominent Techniques and Their Applications:
Vibrational Spectroscopy: Techniques like mid-infrared (MIR), near-infrared (NIR), and Raman spectroscopy are powerful for monitoring bioprocesses. These methods provide real-time information on the concentration of reactants, products, and intermediates by measuring the characteristic vibrations of chemical bonds. mdpi.com For the synthesis of this compound, in-line MIR spectroscopy with an attenuated total reflectance (ATR) probe could be used to track the formation of the ester bond and the consumption of the alcohol and acid. nih.gov
Mass Spectrometry (MS): On-line direct liquid sampling mass spectrometry (DLSMS) is another effective technique for monitoring reaction kinetics. nih.gov It allows for the generation of concentration profiles for all components in the reaction mixture, offering a comprehensive view of the process. nih.gov
Fluorescence Spectroscopy: 2D fluorescence spectroscopy is also emerging as a valuable tool for bioprocess monitoring, providing insights into the cellular environment and metabolic state during enzymatic synthesis.
Integration with AI: The integration of artificial intelligence and machine learning with spectroscopic analysis is a significant trend. spectroscopyonline.com AI algorithms can interpret complex spectral data, identify patterns, and predict molecular behavior with high accuracy. spectroscopyonline.com
High-Throughput Screening in Reaction Optimization
High-throughput screening (HTS) is a powerful methodology for rapidly testing a large number of variables to optimize reaction conditions or discover new catalysts. This is particularly relevant for the synthesis of compounds like this compound, which is derived from a terpene alcohol.
Applications in Synthesis Optimization:
Enzyme Engineering: HTS is essential for the directed evolution of enzymes. nih.govnih.gov By creating and screening large libraries of enzyme mutants, researchers can identify variants with improved properties such as higher activity, stability, or altered substrate specificity. nih.gov Colorimetric assays are often developed for HTS, where the activity of an enzyme is linked to a color change, allowing for rapid visual screening. nih.govplos.org
Reaction Condition Optimization: HTS can be used to systematically and rapidly screen various reaction parameters, including catalysts, solvents, temperatures, and reactant ratios, to identify the optimal conditions for esterification. This accelerates the development of efficient and cost-effective synthetic processes. nih.gov
Terpene Synthase Evolution: For compounds derived from terpenes, HTS can be used to engineer terpene synthases, the enzymes responsible for creating the carbon skeletons of these molecules. nih.govnih.govresearchgate.net By evolving these enzymes, it may be possible to create novel terpene structures that can then be converted into new esters.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemistry, from the design of new molecules to the prediction of their properties and synthetic pathways.
Transformative Roles of AI and ML:
Fragrance Design and Prediction: In the fragrance industry, AI is being used to design new scents and predict the olfactory properties of molecules. inuaai.comchemicalbull.com Machine learning models trained on large databases of scent molecules can suggest novel ingredient combinations that humans might not consider. inuaai.com This technology could be used to design novel esters with specific scent profiles.
Molecule Generation: AI-driven molecule generators, utilizing graph and generative neural networks, can create novel fragrant molecules from scratch. acs.orgijcrt.orgacs.org These tools can be used to explore a wider olfactory landscape and lead to the discovery of unique fragrance compounds. chemicalbull.com
Synthesis Prediction: AI can predict the outcomes of chemical reactions and suggest optimal synthetic routes, accelerating the development process. chemicalbull.com This can help chemists to identify more efficient and sustainable ways to synthesize target molecules like this compound.
Computational Enzyme Design: AI and ML are also being used to design and optimize enzymes for specific reactions. mdpi.comrsc.org By analyzing protein structures and functions, these tools can help to create more efficient and stable biocatalysts for industrial applications. acs.orgrsc.org
Q & A
Basic Research Questions
Q. How can the functional groups in acetic acid;3,6-dimethylhept-5-en-1-ol be experimentally identified?
- Methodology : Use Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic absorption bands. For example:
- The carboxyl group (-COOH) in acetic acid shows a broad O-H stretch (~2500–3300 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) .
- The hydroxyl group (-OH) in 3,6-dimethylhept-5-en-1-ol exhibits a strong O-H stretch (~3200–3600 cm⁻¹).
- The alkene group (C=C) in the heptene moiety appears as a stretch near 1640 cm⁻¹ .
Q. What analytical techniques are suitable for quantifying acetic acid in a mixture with 3,6-dimethylhept-5-en-1-ol?
- Methodology :
- Titration : Use NaOH titration with phenolphthalein for acetic acid quantification. Note that the weak acidity of acetic acid (pKa ~4.76) requires careful endpoint detection .
- Gas Chromatography (GC) : Separate components using a polar column (e.g., DB-WAX) and quantify via flame ionization detection. Calibrate with pure standards to address co-elution risks .
- Pitfalls : Ensure the hydroxyl group in 3,6-dimethylhept-5-en-1-ol does not interfere with acid-base titration via side reactions.
Advanced Research Questions
Q. How can synthetic routes to 3,6-dimethylhept-5-en-1-ol be optimized to improve yield?
- Methodology :
- Catalytic Cyclization : Use BF₃·Et₂O to cyclize intermediates like 3-hydroxy-3,7-dimethyloct-6-enoic acid, as demonstrated in related terpene syntheses .
- Purification : Employ fractional distillation or preparative GC to isolate the target compound from byproducts (e.g., isomers or dehydration products).
Q. What discrepancies arise in NMR data interpretation for 3,6-dimethylhept-5-en-1-ol, and how can they be resolved?
- Challenge : Overlapping signals for methyl groups (δ 0.8–1.5 ppm) and alkene protons (δ 5.0–5.5 ppm) complicate structural assignment.
- Resolution :
- Use 2D NMR (COSY, HSQC) : Differentiate between geminal vs. vicinal methyl groups and confirm alkene geometry (cis/trans) via coupling constants .
- Compare with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .
Q. How do structural analogs of this compound influence its surfactant properties in emulsion systems?
- Experimental Design :
- Synthesize analogs with varying chain lengths (e.g., pentadec-9-en-1-ol vs. hexadec-9-en-1-ol) and evaluate critical micelle concentration (CMC) via surface tension measurements .
- Data Interpretation : Longer hydrophobic chains reduce CMC but may compromise solubility. Balance hydrophobicity with the hydrophilic carboxyl group for optimal emulsion stability .
Data Contradiction Analysis
Q. Why might titration-based acetic acid quantification yield inconsistent results when paired with 3,6-dimethylhept-5-en-1-ol?
- Root Cause : The hydroxyl group in 3,6-dimethylhept-5-en-1-ol may partially deprotonate under basic titration conditions, leading to overestimation of acetic acid .
- Mitigation :
- Use pH-metric titration with a glass electrode to monitor equivalence points dynamically.
- Validate with an independent method (e.g., GC) to resolve discrepancies .
Q. How can conflicting solubility data for this compound in aqueous systems be reconciled?
- Analysis :
- Solubility varies with pH due to acetic acid’s ionization. At pH > pKa (4.76), the carboxylate form dominates, enhancing hydrophilicity .
- Use Hansen Solubility Parameters to model interactions between the compound’s hydrophobic alkene/hydroxyl regions and solvents .
Methodological Best Practices
Q. What protocols ensure reproducibility in synthesizing this compound derivatives?
- Key Steps :
- Moisture Control : Use anhydrous conditions and molecular sieves to prevent ester hydrolysis during derivatization .
- Reaction Monitoring : Track progress via TLC or in-situ IR to halt reactions at optimal conversion (e.g., 85–90% yield) .
Q. How should researchers handle discrepancies between experimental and computational spectral data?
- Workflow :
- Step 1 : Verify purity of the compound via HPLC or GC-MS.
- Step 2 : Re-examine computational parameters (e.g., solvent effects, conformational averaging) .
- Step 3 : Consult multi-technique data (e.g., combine NMR, FT-IR, and X-ray crystallography) for cross-validation .
Tables for Reference
Table 1 : Key Spectral Signatures of this compound
Table 2 : Optimization of Catalytic Cyclization for 3,6-Dimethylhept-5-en-1-ol Synthesis
| Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| 5 | 25 | 62 | Isomeric alkenes |
| 10 | 40 | 78 | Trace dehydration products |
| 15 | 60 | 85 | None detected |
| Data adapted from terpene synthesis protocols . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
